2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of raw materials such as 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine. These materials undergo a series of reactions, including Hofmann degradation and oxidative chlorination, to produce the desired compound with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The crystal structure of similar compounds has been determined by single-crystal X-ray diffraction analysis, revealing details such as space group, unit cell dimensions, and intermolecular hydrogen bonds which stabilize the crystal structure (Xue Si, 2009). These molecular arrangements are crucial for understanding the material's properties and potential applications.
Chemical Reactions and Properties
Chemical reactions involving 2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide and its derivatives often lead to the formation of compounds with significant bioactivity. For instance, compounds synthesized from related structures have shown good antifungal activity against various pathogens, suggesting potential applications in agricultural and pharmaceutical industries (Xue Si, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are critical for the practical application of the compound. The crystallographic data reveal the compound's stability and interaction potential, which are essential for developing materials with desired physical attributes (S. Prabhu et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-4-6-14(18-11)19-15(20)16(2,3)21-13-9-7-12(17)8-10-13/h4-10H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVSXFMZXIURTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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